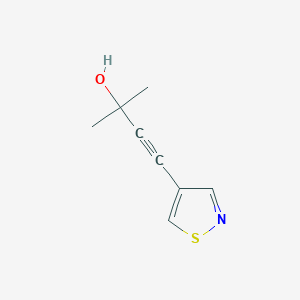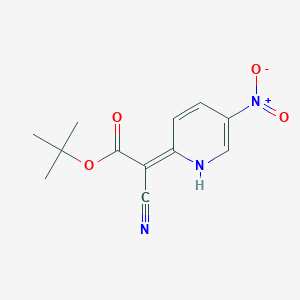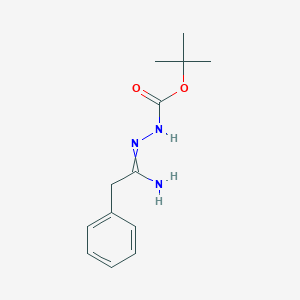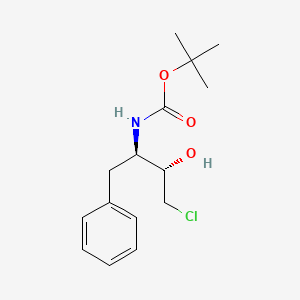
tert-Butyl (2-(4-iodobenzamido)ethyl)carbamate
説明
Tert-Butyl (2-(4-iodobenzamido)ethyl)carbamate is a useful research compound. Its molecular formula is C14H19IN2O3 and its molecular weight is 390.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-Butyl (2-(4-iodobenzamido)ethyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl (2-(4-iodobenzamido)ethyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis of Cyclic Ureas : Yotsakorn Saebang, J. Kaeobamrung, and V. Rukachaisirikul (2022) demonstrated the synthesis of quinazolinones with N-fused medium-sized ring ureas using tert-butyl(2-(4-oxo-2-(4-oxopentyl)quinazolin-3(4H)-yl)ethyl)carbamates. These compounds are key intermediates derived from tert-butyl(2-(2-iodobenzamido)ethyl)carbamates, highlighting their role in the formation of complex organic structures (Saebang, Kaeobamrung, & Rukachaisirikul, 2022).
Intermediate in Biologically Active Compounds : Bingbing Zhao, Yuping Guo, Z. Lan, and Shan Xu (2017) synthesized an important intermediate, tert-Butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate, from tert-butyl carbamates. This intermediate is crucial in the production of biologically active compounds like omisertinib (AZD9291) (Zhao, Guo, Lan, & Xu, 2017).
Antiarrhythmic and Hypotensive Properties : E. Chalina, L. Chakarova, and D. Staneva (1998) researched new 1,3-disubstituted ureas and phenyl N-substituted carbamates for their in vivo antiarrhythmic and hypotensive properties. Notably, compounds with tert-butyl carbamate groups exhibited significant biological activity (Chalina, Chakarova, & Staneva, 1998).
Directed Lithiation : Keith Smith, G. El-Hiti, and M. Alshammari (2013) studied the directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and tert-butyl [2-(4-methoxyphenyl)ethyl]carbamate. This process is essential in organic synthesis, particularly for creating substituted products with specific chemical structures (Smith, El-Hiti, & Alshammari, 2013).
Atmospheric CO2 Fixation : Y. Takeda, Sota Okumura, Saori Tone, I. Sasaki, and S. Minakata (2012) developed a method for atmospheric CO2 fixation using unsaturated amines and tert-butyl hypoiodite (t-BuOI), leading to cyclic carbamates. This research demonstrates the potential environmental applications of tert-butyl carbamates in reducing atmospheric carbon dioxide (Takeda, Okumura, Tone, Sasaki, & Minakata, 2012).
特性
IUPAC Name |
tert-butyl N-[2-[(4-iodobenzoyl)amino]ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19IN2O3/c1-14(2,3)20-13(19)17-9-8-16-12(18)10-4-6-11(15)7-5-10/h4-7H,8-9H2,1-3H3,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWJDIHGUPKZCKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC(=O)C1=CC=C(C=C1)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19IN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (2-(4-iodobenzamido)ethyl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4,7-Dimethoxy-5-[(4-methoxyphenyl)ethynyl]-1,3-benzodioxole](/img/structure/B7880500.png)
![5-(Trifluoromethyl)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B7880507.png)




![Tert-butyl 4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]piperazine-1-carboxylate](/img/structure/B7880571.png)
![tert-Butyl 4-[(5-bromo-2-fluorobenzene)sulfonyl]piperazine-1-carboxylate](/img/structure/B7880587.png)


![N-{[4-(pyridin-2-yl)phenyl]methyl}cyclopropanamine](/img/structure/B7880599.png)

